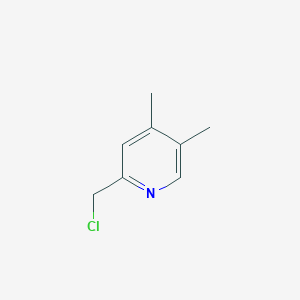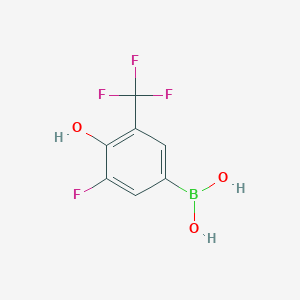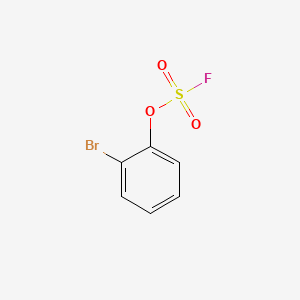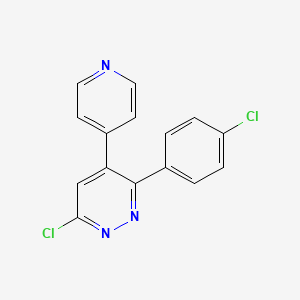
6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine is a heterocyclic organic compound that contains both pyridazine and pyridine rings. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions may vary, but common reagents include hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce the corresponding amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-4-(4-pyridyl)pyridazine: Lacks the chloro substituent at the 6-position.
6-Chloro-3-(4-methylphenyl)-4-(4-pyridyl)pyridazine: Contains a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine is unique due to the presence of both chloro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C15H9Cl2N3 |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
6-chloro-3-(4-chlorophenyl)-4-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-3-1-11(2-4-12)15-13(9-14(17)19-20-15)10-5-7-18-8-6-10/h1-9H |
Clé InChI |
UFJUQIDDOPGCPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(C=C2C3=CC=NC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
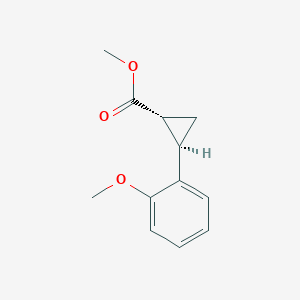
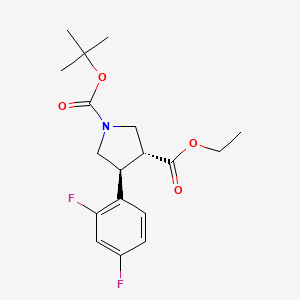

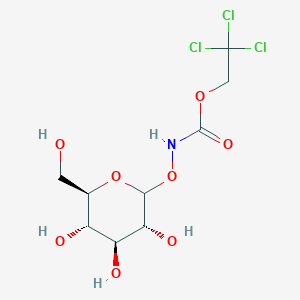
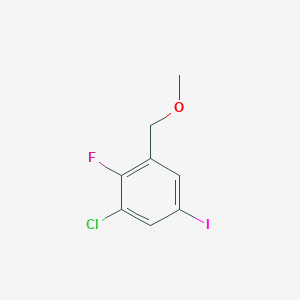
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)
![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)

